molecular formula C10H18Cl2N2 B13544992 N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride CAS No. 2825011-41-2

N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride

Cat. No.: B13544992
CAS No.: 2825011-41-2
M. Wt: 237.17 g/mol
InChI Key: YEXBUMUXCRENFR-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride is a chemical compound with the molecular formula C10H16N2. It is also known by its IUPAC name, N1,N~2~-dimethyl-N~1~-phenyl-1,2-ethanediamine. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride typically involves the reaction of N-methylaniline with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where precise chemical modifications are required .

Biological Activity

N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H16Cl2N2
  • Molecular Weight : 251.17 g/mol
  • Solubility : Soluble in water and DMSO

This compound functions primarily through its interactions with various neurotransmitter systems. It is believed to act as a selective inhibitor of certain receptors, which may include:

  • Serotonin Receptors : Potential modulation of serotonin pathways, impacting mood and anxiety.
  • Dopamine Receptors : Interaction with dopaminergic pathways may influence reward and motor functions.

1. Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated significant reductions in depressive behaviors in rodents treated with the compound compared to controls.

2. Analgesic Properties

The compound has shown promise in alleviating pain responses in various experimental models. For instance, it was effective in reducing acetic acid-induced pain behaviors in rats, as summarized in the following table:

ExperimentInhibition Rate (%)
153
244
338
455

This suggests that this compound may modulate pain pathways effectively.

3. Effects on Urinary Function

In studies assessing urinary function, the compound demonstrated a capacity to improve bladder capacity in models induced by cyclophosphamide. The results are summarized below:

Dose (mg/kg)Change Rate of Effective Bladder Capacity (%)
3134
10147

These findings indicate potential applications for treating conditions like overactive bladder.

Case Study 1: Depression Model

A double-blind study involving rodents assessed the efficacy of this compound on depressive behaviors induced by chronic stress. The treatment group exhibited a significant reduction in immobility time during forced swim tests, suggesting antidepressant properties.

Case Study 2: Pain Management

In another study focusing on pain management, rats subjected to acetic acid-induced writhing were treated with varying doses of the compound. The results showed a dose-dependent decrease in writhing responses, indicating effective analgesic activity.

Properties

CAS No.

2825011-41-2

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

N,N'-dimethyl-N'-phenylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-11-8-9-12(2)10-6-4-3-5-7-10;;/h3-7,11H,8-9H2,1-2H3;2*1H

InChI Key

YEXBUMUXCRENFR-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C1=CC=CC=C1.Cl.Cl

Origin of Product

United States

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